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Compound of Interest

Compound Name:
5-Amino-7-chloro-2,3-

dihydroinden-1-one

Cat. No.: B11908271

Get Quote

Executive Summary & Strategic Value
The 5-amino-1-indanone scaffold represents a "privileged structure" in medicinal chemistry,

serving as a critical pharmacophore in kinase inhibitors (e.g., CDK, GSK-3

), GPCR ligands, and neuroprotective agents (analogous to Donepezil). Its dual functionality—
an electron-rich aniline at position 5 and an electrophilic ketone at position 1—offers orthogonal
vectors for diversification.

However, this duality presents a synthetic challenge: the C-1 ketone activates the C-2 position

(alpha-carbon) toward enolization, while the C-5 amine strongly activates the aromatic ring

(positions C-4 and C-6) toward electrophilic aromatic substitution (EAS). Successful

functionalization requires a "protection-first" or "chemoselective-reagent" approach to avoid

polymerization or regio-isomeric mixtures.

This guide provides validated protocols for selectively targeting the Amine (N-5), the Ketone (C-

1), and the Aromatic Core (C-4/C-6).
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Before initiating synthesis, researchers must understand the electronic push-pull dynamics of

the core.

N-5 (Aniline Nitrogen): The most nucleophilic site. Reacts readily with acyl chlorides, sulfonyl

chlorides, and isocyanates. In metal-catalyzed couplings (Buchwald-Hartwig), it acts as the

amine partner.

C-1 (Ketone): Susceptible to nucleophilic attack (Grignard, hydride reduction) and

condensation (reductive amination). It also acidifies the C-2 protons (

).

C-4 & C-6 (Aromatic Ring):

Cooperative Directing: The C-5 amino group is an ortho/para director. The C-1 ketone is a

meta director. Both groups cooperatively direct electrophiles to C-4 and C-6.

Steric Constraint: C-4 is the "peri" position, sterically crowded by the C-1 carbonyl. C-6 is

less hindered and is the preferred site for bulky electrophiles (e.g., bromination,

iodination).

Visualization: Reactivity Map of 5-Amino-1-Indanone
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Caption: Orthogonal reactivity vectors of the 5-amino-1-indanone core. Colors indicate distinct

chemical behaviors.

Detailed Experimental Protocols
Protocol A: N-Functionalization via Buchwald-Hartwig
Coupling
Target: Synthesis of N-Aryl-5-aminoindanones (Kinase Inhibitor Motifs)

Rationale: Direct

is often difficult with electron-rich anilines. Palladium-catalyzed coupling is robust. We utilize a
Pd(OAc)₂ / Xantphos system which is highly effective for indanone-anilines, preventing
chelation of Pd by the ketone.

Reagents:

5-Amino-1-indanone (1.0 equiv)

Aryl Bromide (1.2 equiv)

Pd(OAc)₂ (2-5 mol%)

Xantphos (4-10 mol%)

Cs₂CO₃ (2.0 equiv)

1,4-Dioxane (dry, 0.2 M concentration)

Step-by-Step Methodology:

Setup: In a glovebox or under argon flow, charge a sealable reaction vial with 5-amino-1-

indanone, aryl bromide, Cs₂CO₃, Pd(OAc)₂, and Xantphos.

Solvent Addition: Add anhydrous 1,4-dioxane. Sparge with argon for 5 minutes to remove

dissolved oxygen (critical for catalyst longevity).
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Reaction: Seal the vial and heat to 100°C for 12–16 hours.

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine typically fluoresces

blue; the product will likely be red-shifted (yellow/orange).

Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic

salts. Wash the pad with EtOAc.

Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂).

Note: Indanone derivatives often streak on silica. Add 1% Triethylamine (TEA) to the

eluent to improve peak shape.

Protocol B: Reductive Amination at C-1
Target: Synthesis of 1,5-Diaminoindanes (GPCR Ligands)

Rationale: The C-1 ketone is sterically constrained. Standard reductive amination can be

sluggish. Using Titanium(IV) Isopropoxide (Ti(OiPr)₄) as a Lewis acid dehydrating agent

accelerates imine formation before reduction.

Reagents:

5-Amino-1-indanone (1.0 equiv)

Primary/Secondary Amine (1.2 equiv)

Ti(OiPr)₄ (1.5 equiv)

NaBH₄ (2.0 equiv) or NaBH(OAc)₃ (for higher chemoselectivity)

Methanol (MeOH) and THF (dry)

Step-by-Step Methodology:

Imine Formation: In a flame-dried flask, dissolve 5-amino-1-indanone and the amine partner

in dry THF. Add Ti(OiPr)₄ dropwise. Stir at RT for 6–12 hours.
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Observation: The solution often turns slightly turbid or changes color as the titanium-imine

complex forms.

Reduction: Cool the mixture to 0°C. Dilute with MeOH (equal volume to THF). Carefully add

NaBH₄ portion-wise. (Caution: Gas evolution).

Quench: Stir for 2 hours at RT. Quench by adding 1N NaOH (to precipitate Titanium salts as

white TiO₂ solid).

Workup: Dilute with EtOAc. Filter off the TiO₂ solid through Celite. Wash the organic layer

with brine, dry over Na₂SO₄, and concentrate.[1]

Purification: The product is a diamine. Use amine-functionalized silica or run a column with

DCM/MeOH/NH₄OH (90:10:1).

Protocol C: Regioselective Bromination (C-6 vs C-4)
Target: Precursors for Suzuki Coupling

Rationale: The 5-amino group activates both C-4 and C-6. To favor C-6 (less hindered), use a

mild brominating agent like N-Bromosuccinimide (NBS) at low temperature. Using elemental

bromine (

) often leads to over-bromination or C-2 (alpha) bromination.

Reagents:

5-Amino-1-indanone (1.0 equiv)

NBS (1.05 equiv)

Acetonitrile (ACN) or DMF (0.1 M)

Temperature: 0°C to RT[2][3][4]

Step-by-Step Methodology:

Dissolution: Dissolve substrate in ACN at 0°C.
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Addition: Add NBS portion-wise over 30 minutes. Keep the solution dark (wrap flask in foil) to

prevent radical side reactions at the benzylic (C-3) position.

Monitoring: Stir at 0°C for 2 hours. Check LCMS.

Regio-check: C-6 bromo isomer typically elutes slightly later than C-4 due to planarity

differences. NMR is required for confirmation (C-4 H and C-7 H coupling patterns).

Workup: Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to remove active bromine. Extract

with EtOAc.

Troubleshooting & Optimization Guide
Issue Probable Cause Solution

Low Yield in Buchwald
Catalyst poisoning by free

amine or ketone chelation.

Switch to BrettPhos or RuPhos

precatalysts (3rd Gen). Ensure

strictly anhydrous conditions.

Over-alkylation (N-5)
Primary amine reacting twice

with alkyl halides.

Avoid direct alkylation. Use

Reductive Amination (Protocol

B) or Acylation followed by

reduction.

C-2 Bromination
Enolization of ketone during

bromination.

Avoid acidic conditions (HBr

byproduct). Use NBS in DMF

(non-acidic) or add a base

scavenger like K₂CO₃.

Insolubility
Flat aromatic core stacks (pi-pi

interactions).

Use solvent mixtures:

DCM/MeOH or THF/DMF.

Warm the solvent slightly

during workup.

Workflow Visualization: Buchwald-Hartwig Coupling
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Caption: Optimized workflow for Pd-catalyzed amination of 5-amino-1-indanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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